Cas no 1803567-02-3 (methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride)

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is a halogenated benzoate derivative with a molecular formula of C₈H₈BrFNO₂·HCl. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. Its well-defined crystalline structure ensures consistent purity, making it suitable for high-precision synthetic workflows. This intermediate is particularly valuable in the development of bioactive molecules, offering controlled functionalization for targeted molecular design.
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride structure
1803567-02-3 structure
Product name:methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
CAS No:1803567-02-3
MF:
MW:
CID:4615681
PubChem ID:91647667

methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride

methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-192858-10.0g
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
10g
$450.0 2023-05-31
Enamine
EN300-192858-0.05g
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
0.05g
$23.0 2023-09-17
1PlusChem
1P01BHD7-10g
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
10g
$618.00 2024-06-18
Enamine
EN300-192858-5g
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
5g
$255.0 2023-09-17
Aaron
AR01BHLJ-500mg
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
500mg
$67.00 2025-02-09
1PlusChem
1P01BHD7-100mg
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
100mg
$74.00 2025-03-19
1PlusChem
1P01BHD7-500mg
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
500mg
$121.00 2025-03-19
A2B Chem LLC
AW14539-100mg
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
100mg
$72.00 2024-04-20
A2B Chem LLC
AW14539-10g
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
10g
$509.00 2024-04-20
Aaron
AR01BHLJ-50mg
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
1803567-02-3 95%
50mg
$57.00 2025-03-30

Additional information on methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride

Methyl 2-amino-4-bromo-5-fluorobenzoate Hydrochloride (CAS No. 1803567-02-3): A Comprehensive Overview

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride, identified by its CAS number 1803567-02-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in drug development and synthetic chemistry. Its unique structural features, comprising an amino group, bromine substituent, and fluorine atom on a benzoate backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.

The methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride structure is characterized by its ability to participate in diverse chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes. These properties are particularly useful in the construction of complex molecular frameworks, which are essential for developing novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility and stability, making it more accessible for pharmaceutical applications.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the fluorine atom in 2-amino-4-bromo-5-fluorobenzoate hydrochloride contributes to these advantages, making it a preferred building block for medicinal chemists. Furthermore, the bromine substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted by therapeutic drugs. The amino and carboxylate groups in methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride allow for the formation of hydrogen bonds and ionic interactions with key residues in kinase active sites. This interaction can be further modulated by introducing additional functional groups or by derivatizing the benzoate core.

Recent studies have highlighted the potential of fluorinated benzoates as scaffolds for antiviral and anticancer agents. For instance, derivatives of 2-amino-4-bromo-5-fluorobenzoate hydrochloride have shown promising activity against various viral strains by inhibiting viral protease enzymes. The fluorine atom's ability to enhance binding affinity and reduce susceptibility to metabolic degradation makes these compounds particularly attractive for drug development.

The pharmaceutical industry has also explored the use of this compound in the synthesis of central nervous system (CNS) drugs. The lipophilicity imparted by the methyl ester group and the electronegative nature of fluorine contribute to improved blood-brain barrier penetration. This property is crucial for developing treatments for neurological disorders where drug delivery across the blood-brain barrier is challenging.

Synthetic methodologies for preparing methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride have been optimized to ensure high yields and purity. Common synthetic routes involve halogenation of pre-existing aromatic compounds followed by nucleophilic substitution with fluorinating agents. The use of protecting groups and careful control of reaction conditions are essential to achieve the desired product without unwanted side reactions.

The compound's stability under various storage conditions is another critical factor that makes it suitable for industrial applications. The hydrochloride salt form exhibits good stability at room temperature and under controlled humidity conditions, ensuring that it remains viable for extended periods without degradation.

In conclusion, methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride (CAS No. 1803567-02-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and chemical properties make it an invaluable intermediate for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications for fluorinated aromatic compounds, this compound is likely to remain at the forefront of drug discovery efforts.

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